BENGHE Foundational & Exploratory

Check Availability & Pricing

(R)-(-)-2-Pentanol physical and chemical
properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (R)-(-)-2-Pentanol

Cat. No.: B1631112

An In-depth Technical Guide to the Physical and Chemical Properties of (R)-(-)-2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Pentanol (CAS No: 31087-44-2) is a chiral secondary alcohol that serves as a
valuable building block in asymmetric synthesis and is utilized in the pharmaceutical,
agrochemical, and fragrance industries.[1][2] Its specific stereochemistry makes it a crucial
intermediate for the synthesis of enantiomerically pure compounds, where biological activity is
often dependent on the precise three-dimensional arrangement of atoms.[1] This guide
provides a comprehensive overview of its physical and chemical properties, experimental
protocols for its characterization, and its safety and handling information.

General and Physical Properties

(R)-(-)-2-Pentanol is a colorless, clear liquid with a characteristic alcoholic odor at room
temperature.[1][3] It is a flammable liquid and should be handled with appropriate safety
precautions.[4]

Table 1: General Properties of (R)-(-)-2-Pentanol
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Property Value Reference
CAS Number 31087-44-2 [1]
Molecular Formula CsH120 [1]
Molecular Weight 88.15 g/mol [11[3]
Appearance Colorless, clear liquid [11[3]

Odor Characteristic alcoholic odor [3]

Table 2: Physical Properties of (R)-(-)-2-Pentanol
Property Value Reference
Boiling Point 119-120 °C [1][5]
Metting Point -73 °C (for 2-Pentanol 6]
racemate)
Density 0.809 g/mL at 20 °C [5]

Refractive Index (n20/D)

1.406

[1]5]

Optical Rotation [a]25/D

-13° (neat)

Optical Rotation [a]20/D

-12° to -15° (neat)

[1]

Solubility

Limited solubility in water;
soluble in organic solvents like

ethanol and ether.[3]

[3]

Vapor Density

3.0 (vs air)

Vapor Pressure

8.047 mmHg at 25 °C

(estimated)

[7]

Chemical Properties and Reactivity

As a secondary alcohol, (R)-(-)-2-Pentanol exhibits reactivity typical of this functional group. Its

chirality is a key feature, making it a useful starting material in stereoselective synthesis.
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» Oxidation: It can be oxidized to the corresponding ketone, (R)-2-pentanone, using common
oxidizing agents.

o Dehydration: Under acidic conditions, it can undergo dehydration to form pentene isomers.

[8]
« Esterification: It reacts with carboxylic acids or their derivatives to form esters.

¢ Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group
(e.g., atosylate), which then allows for nucleophilic substitution, often with inversion of
configuration at the chiral center.[9]

o Applications in Synthesis: It is used as a chiral building block for synthesizing various organic
molecules, including pharmaceuticals and the banana volatile (S)-2-pentyl (R)-3-
hydroxyhexanoate.[2][10]

Spectral Data

Spectroscopic data is essential for the identification and characterization of (R)-(-)-2-Pentanol.

Table 3: Spectral Data Identifiers for (R)-(-)-2-Pentanol
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Technique

Key Information

Reference

1H NMR

Spectra available in public
databases. Protons on the
carbon adjacent to the
hydroxyl group (C2) are
expected in the 3.4-4.5 ppm

region.

[11][12][13]

13C NMR

Spectra available in public
databases. The carbon bearing
the hydroxyl group (C2)
typically appears in the 50-65

ppm region.

[11][13]

Mass Spectrometry

Electron ionization mass
spectra are available, showing
characteristic fragmentation
patterns for secondary

alcohols.

[14]

IR Spectroscopy

A broad O-H stretching band is
expected around 3300-3400
cm~1, C-O stretching is
observed in the 1000-1200

cm~1 region.

[11]

Safety and Handling

(R)-(-)-2-Pentanol is a flammable liquid and is harmful if inhaled.[15] Appropriate personal

protective equipment (PPE), such as safety glasses, gloves, and a respirator, should be used

when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from

ignition sources.[1][16]

Table 4: Safety and Handling Information for (R)-(-)-2-Pentanol
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Property Value Reference
Flash Point 34 °C (93.2 °F) - closed cup [7]
Autoignition Temperature 347 °C (657 °F)

Signal Word Warning

H226 (Flammable liquid and
vapor), H332 (Harmful if
inhaled), H335 (May cause

respiratory irritation)

Hazard Codes

Flammable Liquid 3; Acute
o Toxicity 4 (Inhalation); Specific
Hazard Classifications o )
Target Organ Toxicity - Single

Exposure 3

Experimental Protocols

The following are generalized protocols for the characterization of (R)-(-)-2-Pentanol.

Protocol 1: Determination of Optical Rotation using
Polarimetry

Objective: To measure the specific rotation of (R)-(-)-2-Pentanol.

Principle: A polarimeter measures the angle of rotation caused by passing polarized light
through a sample of a chiral substance. The specific rotation is a characteristic property of a
chiral compound.[17]

Methodology:

¢ Instrument Calibration: Calibrate the polarimeter using a blank solvent (e.g., ethanol if the
sample is diluted) to set the zero point.

o Sample Preparation: Prepare a solution of (R)-(-)-2-Pentanol of a known concentration (c, in
g/mL). If measuring neat, the concentration is equal to the density of the liquid.[18]
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e Measurement:

o Fill the polarimeter cell (of a known path length, |, in decimeters) with the sample, ensuring
no air bubbles are present.

o Place the cell in the polarimeter.

o Measure the observed angle of rotation (a).[17]
» Calculation of Specific Rotation [a]:

o Use Biot's law: [a] =a/ (I * ¢).[17]

o The temperature and the wavelength of the light source (usually the sodium D-line, 589
nm) should be recorded and reported with the result.

Protocol 2: Enantiomeric Purity Analysis by Chiral Gas
Chromatography (GC)

Objective: To determine the enantiomeric excess (e.e.) of a sample of (R)-(-)-2-Pentanol.

Principle: Chiral GC uses a chiral stationary phase (CSP) that interacts differently with the two
enantiomers of a compound, leading to their separation and different retention times.[19]

Methodology:
e Sample Preparation:

o Prepare a dilute solution of the (R)-(-)-2-Pentanol sample in a volatile solvent (e.qg.,
dichloromethane) to a concentration of approximately 1 mg/mL.[19]

o Optional Derivatization: For improved resolution and volatility, the alcohol can be acylated
to form an ester (e.g., acetate) prior to analysis.[20]

e GC System and Column:

o Instrument: Gas chromatograph with a Flame lonization Detector (FID).
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o Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase
(e.g., CP Chirasil-DEX CB).[19][20]

o Carrier Gas: High-purity hydrogen or helium.[19]

e GC Conditions (Typical):

[e]

Injector Temperature: 250 °C.

o

Detector Temperature: 275 °C.

[¢]

Oven Temperature Program: Start at a suitable temperature (e.g., 70 °C), then ramp at a
controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 160 °C).[20]

[¢]

Injection Volume: 1 pL.[19]
o Data Analysis:
o Integrate the peak areas for the (R) and (S) enantiomers in the resulting chromatogram.

o Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area_major -
Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 3: Structural Confirmation by Nuclear Magnetic
Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 2-Pentanol and assist in its characterization.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen
framework of a molecule. tH NMR gives information on the number and environment of
hydrogen atoms, while 3C NMR provides information about the carbon atoms.

Methodology:
e Sample Preparation:

o Dissolve a small amount of the (R)-(-)-2-Pentanol sample (5-10 mg) in a deuterated
solvent (e.g., CDCIs) in an NMR tube.[21]
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o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not
already present in the solvent.[21]

o Data Acquisition:

o Acquire *H and 3C NMR spectra using a high-field NMR spectrometer.

o Standard pulse programs are typically used for both *H and 13C acquisitions.
e Spectral Analysis:

o 'H NMR: Analyze chemical shifts, integration values (proton ratios), and splitting patterns
(spin-spin coupling) to assign signals to the different protons in the molecule. The OH
proton signal can be confirmed by performing a "D20 shake," where adding D20 to the
sample causes the OH peak to disappear.[13]

o 13C NMR: Analyze the chemical shifts to identify the five distinct carbon environments in
the 2-pentanol molecule.

Visualizations
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Caption: Logical relationships of (R)-(-)-2-Pentanol's properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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